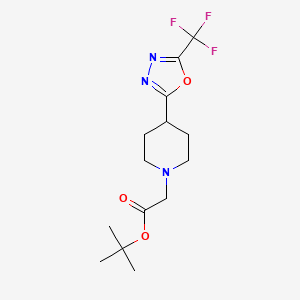

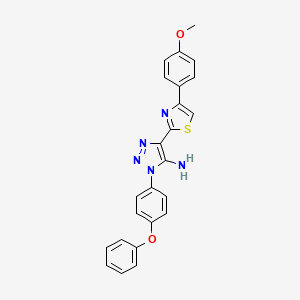

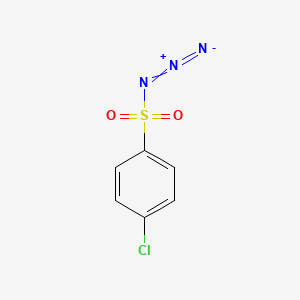

![molecular formula C24H17NO4S B2359802 Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate CAS No. 397288-57-2](/img/structure/B2359802.png)

Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate” is a chemical compound that is a derivative of benzo[b]thiophene . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate”, has been a topic of interest in recent years . Various strategies have been employed, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These methods typically involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis

The molecular structure of “Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate” can be analyzed using various techniques. For instance, the NIST Chemistry WebBook provides a 2D Mol file and a computed 3D SD file for viewing the structure .Chemical Reactions Analysis

The chemical reactions involving “Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate” can be complex. They often involve the formation of aminothiophene derivatives through condensation reactions . The reactions can also involve the use of sulfurizing agents .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate” can be determined using various analytical techniques. For instance, NMR spectroscopy can provide information about the chemical shifts of the protons and carbons in the molecule .科学的研究の応用

Medicinal Chemistry

Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties . They are effective compounds with respect to their biological and physiological functions such as:

- Anti-inflammatory : Thiophene derivatives have been found to exhibit anti-inflammatory properties .

- Anti-psychotic : They have also been used in the treatment of various psychotic disorders .

- Anti-arrhythmic : These compounds have been used to treat irregular heartbeats .

- Anti-anxiety : Thiophene derivatives have shown potential in the treatment of anxiety disorders .

- Anti-fungal : They have been used to treat various fungal infections .

- Antioxidant : Thiophene derivatives have been found to exhibit antioxidant properties .

- Estrogen receptor modulating : They have been used in the treatment of estrogen-related disorders .

- Anti-mitotic : These compounds have been used to inhibit cell division .

- Anti-microbial : Thiophene derivatives have been used to treat various microbial infections .

- Kinases inhibiting : They have been used to inhibit kinases, enzymes that modify other proteins by chemically adding phosphate groups .

- Anti-cancer : Thiophene derivatives have been used in the treatment of various types of cancer .

Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Synthesis of Other Compounds

Thiophene derivatives are used as raw materials in the synthesis of other compounds. For example, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents and 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents .

Development of Insecticides

Thiophene derivatives also act as metal complexing agents and are used in the development of insecticides .

将来の方向性

The future directions for research on “Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate” could involve exploring its potential applications in different fields of research and industry. Additionally, further studies could focus on addressing the limitations of current synthesis methods and developing new strategies for the synthesis of thiophene derivatives .

作用機序

Target of Action

Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate is a complex chemical compound that has been studied for its potential biological activity Thiophene-based analogs, which include methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate, have been found to exhibit a variety of biological effects .

Mode of Action

It is known that thiophene derivatives can interact with their targets through various mechanisms . For instance, some thiophene derivatives have been found to inhibit human leucocyte elastase (HLE), a serine protease involved in the immune response .

Biochemical Pathways

Thiophene derivatives have been found to affect various biochemical pathways . For example, some thiophene derivatives have been found to inhibit PIM kinases, which are involved in cell survival and proliferation .

Result of Action

Thiophene derivatives have been found to exhibit a variety of biological effects, such as anticancer, anti-inflammatory, and antimicrobial properties .

特性

IUPAC Name |

methyl 3-[(4-benzoylbenzoyl)amino]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO4S/c1-29-24(28)22-20(18-9-5-6-10-19(18)30-22)25-23(27)17-13-11-16(12-14-17)21(26)15-7-3-2-4-8-15/h2-14H,1H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBGEYCNOKFVFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

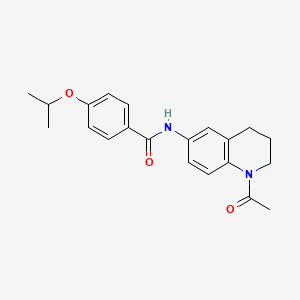

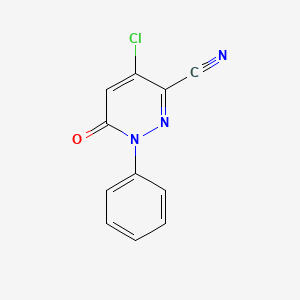

![1-methyl-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2359721.png)

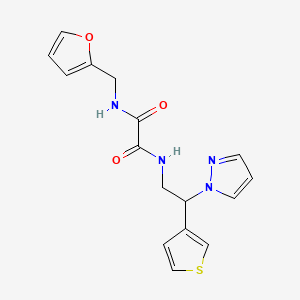

![[(4-Acetylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2359733.png)

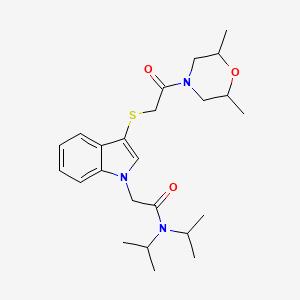

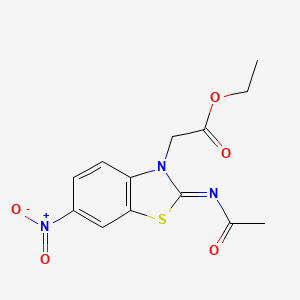

![5-Methoxy-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-1-one](/img/structure/B2359736.png)

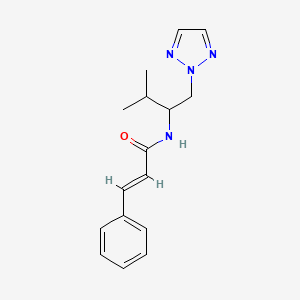

![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2359738.png)

![3-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2359741.png)